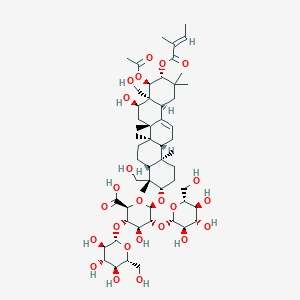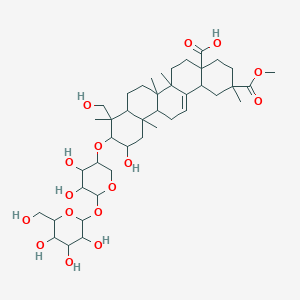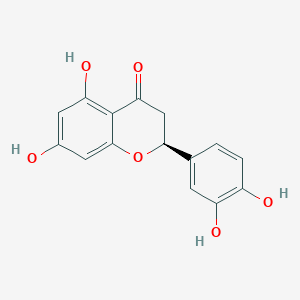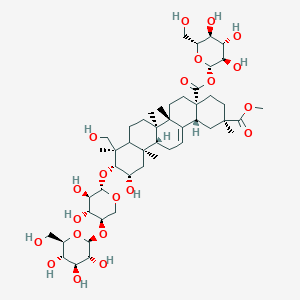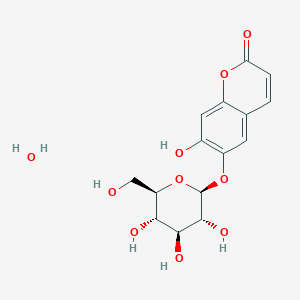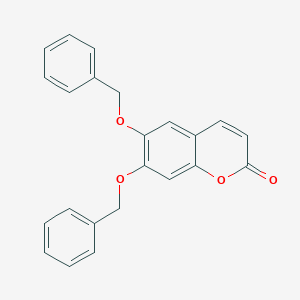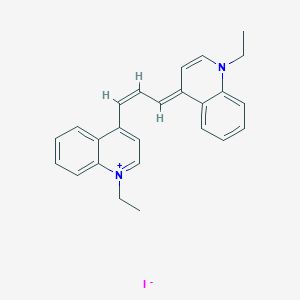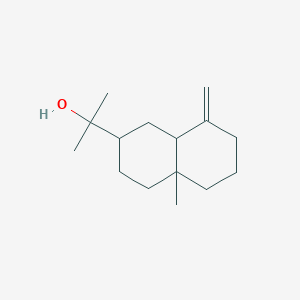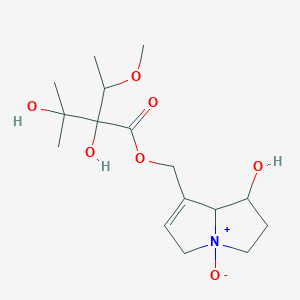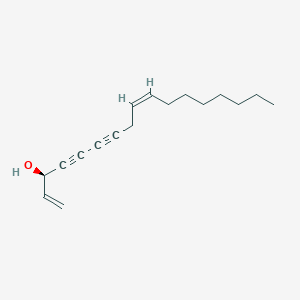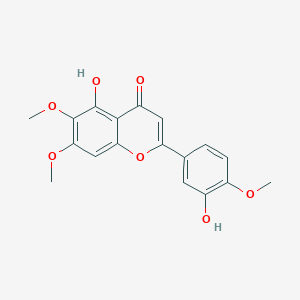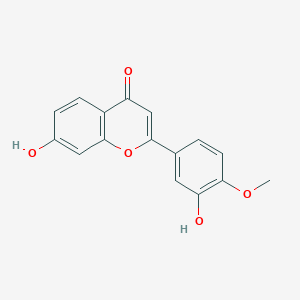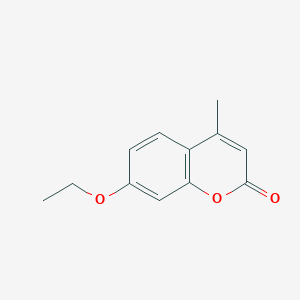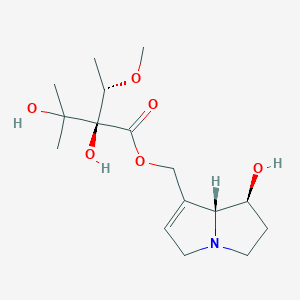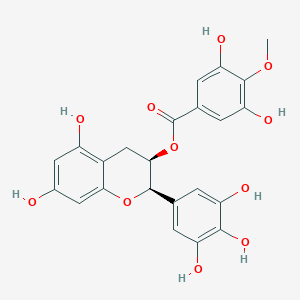
4''-Methylepigallocatechin gallate
描述
4’'-Methylepigallocatechin gallate is a chemical compound . It has a molecular formula of C₂₃H₂₀O₁₁ and a mass of 472.101±0 dalton . It is a type of chemical entity .
Synthesis Analysis
The synthesis of methylated epigallocatechin gallate from (–)-epigallocatechin gallate and propylgallate was accomplished using a benzyl (Bn) group as a protecting group for phenols . This methodology provided (–)-epigallocatechin-3-(4-O-methylgallate), which are naturally scarce catechin derivatives .Molecular Structure Analysis
The molecular structure of 4’‘-Methylepigallocatechin gallate includes a benzyl group used as a protecting group for phenols . The structure also includes a methoxy group attached to the 4’’ position .Chemical Reactions Analysis
The synthesis of methylated epigallocatechin gallate involves the reaction of (–)-epigallocatechin gallate and propylgallate . The benzyl group serves as a protecting group for phenols in this reaction .Physical And Chemical Properties Analysis
4’'-Methylepigallocatechin gallate has a density of 1.8±0.1 g/cm³, a boiling point of 879.0±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . Its enthalpy of vaporization is 132.1±3.0 kJ/mol, and it has a flash point of 306.8±27.8 °C . The compound has a molar refractivity of 113.3±0.4 cm³, with 11 H bond acceptors and 7 H bond donors .科学研究应用
Wound-Healing Properties
4'-Methylepigallocatechin gallate, a catechin derivative, has shown promise in wound healing. In a study focusing on the ethanolic extract of Parapiptadenia rigida bark, various catechin derivatives, including 4'-Methylepigallocatechin gallate, were isolated. Compounds from this group demonstrated significant wound-healing effects in a scratch assay, highlighting their potential in tissue repair and regeneration applications (Schmidt et al., 2010).
Neuroprotective Effects
Green tea polyphenols, such as 4''-Methylepigallocatechin gallate, have been explored for their neuroprotective properties. One study showed that these compounds can prevent dopaminergic neurodegeneration in a Parkinson's disease model. This indicates potential therapeutic applications for neurodegenerative diseases where oxidative stress is a factor (Levites et al., 2001).
Antiallergic Effects
Research has also revealed the antiallergic properties of 4''-Methylepigallocatechin gallate. This compound is effective in suppressing the expression of the high-affinity IgE receptor FcepsilonRI in human basophilic cells, suggesting its potential in managing allergic reactions (Yano et al., 2007).
Metabolic and Antioxidant Activities
In a study focusing on the inhibition of human liver catechol-O-methyltransferase by tea catechins, 4''-Methylepigallocatechin gallate was identified as one of the potent inhibitors. Such findings are important for understanding the metabolic pathways and antioxidant activities of tea catechins in the human body (Chen et al., 2005).
Cancer Research
In the context of cancer research, particularly lung cancer, combinations of 4''-Methylepigallocatechin gallate with other compounds have been shown to synergistically inhibit the growth of lung cancer cell lines. This suggests its potential use in cancer treatment strategies (Forester & Lambert, 2014).
Maternal Diabetes and Neural Tube Defects
A study demonstrated that 4''-Methylepigallocatechin gallate can alleviate maternal diabetes-induced neural tube defects in offspring. This is achieved by inhibiting DNA hypermethylation, indicating potential therapeutic applications in pregnancy-related complications (Zhong et al., 2016).
未来方向
The future directions of 4’'-Methylepigallocatechin gallate research could involve further investigation into its antiviral activities , as well as its potential applications in functional foods and pharmaceuticals . Additionally, understanding the metabolism of EGCG in humans is required to adapt EGCG for medicine and functional foods efficiently .
属性
IUPAC Name |
[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O11/c1-32-22-16(28)4-10(5-17(22)29)23(31)34-19-8-12-13(25)6-11(24)7-18(12)33-21(19)9-2-14(26)20(30)15(27)3-9/h2-7,19,21,24-30H,8H2,1H3/t19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJHAAZDURGGSC-TZIWHRDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C(=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C(=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401274844 | |
| Record name | Epigallocatechin-3-O-(4-O-methyl)gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4''-Methylepigallocatechin gallate | |
CAS RN |
224434-07-5 | |
| Record name | Epigallocatechin-3-O-(4-O-methyl)gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224434-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4''-Methylepigallocatechin gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224434075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epigallocatechin-3-O-(4-O-methyl)gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4''-METHYLEPIGALLOCATECHIN GALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUX41G3911 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



